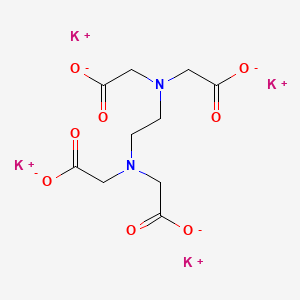
Ethylenediaminetetraacetic acid tetrapotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediaminetetraacetic acid tetrapotassium salt is a chelating agent widely used in various scientific and industrial applications. It is a derivative of ethylenediaminetetraacetic acid, where the hydrogen atoms are replaced by potassium ions. This compound is known for its ability to bind to metal ions, making it useful in a range of fields from biochemistry to environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid tetrapotassium salt is typically synthesized by neutralizing ethylenediaminetetraacetic acid with potassium hydroxide. The reaction involves dissolving ethylenediaminetetraacetic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the tetrapotassium salt in solid form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is often purified through crystallization or other separation techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediaminetetraacetic acid tetrapotassium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The compound is commonly used in aqueous solutions, where it reacts with metal ions such as calcium, magnesium, iron, and lead. The reaction conditions usually involve neutral to slightly alkaline pH levels, which facilitate the formation of metal-ethylenediaminetetraacetic acid complexes .
Major Products
The major products of these reactions are the metal-ethylenediaminetetraacetic acid complexes, which are highly stable and soluble in water. These complexes are often used in various applications, including water treatment and analytical chemistry .
Aplicaciones Científicas De Investigación
Ethylenediaminetetraacetic acid tetrapotassium salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethylenediaminetetraacetic acid tetrapotassium salt involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing them from participating in other chemical reactions. This chelation process is crucial in applications where the presence of free metal ions can interfere with desired outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt
- Ethylenediaminetetraacetic acid dipotassium salt
- Ethylenediaminetetraacetic acid tetrasodium salt
Uniqueness
Ethylenediaminetetraacetic acid tetrapotassium salt is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. Compared to its sodium counterparts, the potassium salt is often preferred in applications where potassium ions are more compatible with the system being studied or treated.
Propiedades
Número CAS |
5964-35-2 |
|---|---|
Fórmula molecular |
C10H16KN2O8 |
Peso molecular |
331.34 g/mol |
Nombre IUPAC |
tetrapotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
Clave InChI |
XASWYPVFCVEQSU-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K] |
Key on ui other cas no. |
7379-27-3 5964-35-2 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Números CAS relacionados |
7379-27-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















